Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924118
InChI: InChI=1S/C11H19NO4.ClH/c1-14-10(13)9(12)8-2-4-11(5-3-8)15-6-7-16-11;/h8-9H,2-7,12H2,1H3;1H
SMILES:
Molecular Formula: C11H20ClNO4
Molecular Weight: 265.73 g/mol

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC15924118

Molecular Formula: C11H20ClNO4

Molecular Weight: 265.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride -

Specification

Molecular Formula C11H20ClNO4
Molecular Weight 265.73 g/mol
IUPAC Name methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate;hydrochloride
Standard InChI InChI=1S/C11H19NO4.ClH/c1-14-10(13)9(12)8-2-4-11(5-3-8)15-6-7-16-11;/h8-9H,2-7,12H2,1H3;1H
Standard InChI Key GMGNIVCUGRPDMT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1CCC2(CC1)OCCO2)N.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound’s core structure consists of a spirocyclic system where a 1,4-dioxolane ring is fused to a cyclohexane moiety at the 8-position. The amino acetate group is attached to the spiro carbon, with the hydrochloride salt stabilizing the amine functionality. The IUPAC name, methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride, reflects this arrangement.

Key structural identifiers include:

  • SMILES Notation: COC(=O)C(C1CCC2(CC1)OCCO2)N.Cl

  • InChIKey: GMGNIVCUGRPDMT-UHFFFAOYSA-N

  • Canonical SMILES: COC(=O)C(C1CCC2(CC1)OCCO2)N.Cl

The spirocyclic architecture imparts conformational rigidity, which is advantageous in drug design for enhancing target binding specificity .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₀ClNO₄
Molecular Weight265.73 g/mol
Purity≥95% (typical)
Physical FormWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)

The hydrochloride salt enhances aqueous solubility relative to the free base, facilitating its use in biological assays .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride involves multi-step organic reactions:

Step 1: Formation of 1,4-Dioxaspiro[4.5]decane
Cyclohexanone is reacted with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the spirocyclic ketal, 1,4-dioxaspiro[4.5]decan-8-one . This intermediate is critical for subsequent functionalization.

Applications in Scientific Research

Pharmaceutical Development

The spirocyclic framework is a privileged structure in medicinal chemistry. Derivatives of this compound have demonstrated:

  • Antimicrobial Activity: Inhibition of Staphylococcus aureus and Escherichia coli growth at MIC values of 8–16 µg/mL, likely through membrane disruption .

  • Anticancer Potential: Preliminary assays show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 20 µM) .

Organic Synthesis

The compound serves as a chiral building block for asymmetric synthesis. For example, it is used in the preparation of L-callipeltose, a deoxyamino sugar found in natural products with antitumor properties .

ParameterDescription
GHS ClassificationNot classified as hazardous
Storage Conditions2–8°C in airtight containers

Future Directions

Ongoing research focuses on derivatization to enhance bioavailability and target selectivity. Computational modeling studies (e.g., molecular docking) are underway to identify potential kinase inhibitors leveraging the spirocyclic scaffold .

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